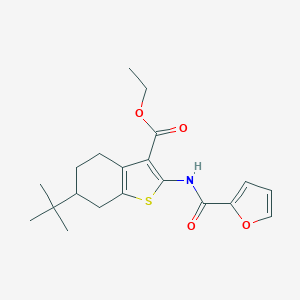
Ethyl 6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (ETBFTC) is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Ethyl 6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a number of biochemical and physiological effects, including the inhibition of tumor cell proliferation, the suppression of inflammation, and the modulation of the immune system. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate for lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more harmful to cells and tissues. However, one limitation of Ethyl 6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Future Directions
There are a number of potential future directions for research on Ethyl 6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, including further studies on its mechanism of action, its potential applications in drug development, and its interactions with other compounds and signaling pathways. Additionally, research could focus on developing new methods for synthesizing Ethyl 6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and improving its solubility and bioavailability.
Synthesis Methods
Ethyl 6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is synthesized through a multi-step process that involves the reaction of 2-furoyl chloride with 6-tert-butyl-4-hydroxy-2H-1-benzothiopyran-3-carboxylic acid. The resulting intermediate is then reacted with ethyl chloroformate to produce Ethyl 6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate.
properties
Molecular Formula |
C20H25NO4S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
ethyl 6-tert-butyl-2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H25NO4S/c1-5-24-19(23)16-13-9-8-12(20(2,3)4)11-15(13)26-18(16)21-17(22)14-7-6-10-25-14/h6-7,10,12H,5,8-9,11H2,1-4H3,(H,21,22) |
InChI Key |
VSPRRNUTXXTSGD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CO3 |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[({2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289325.png)
![Methyl 4-{[(6-tert-butyl-2-{[(2-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]amino}benzoate](/img/structure/B289328.png)
![6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289330.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289331.png)
![N-(2,4-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289335.png)
![N-(2,5-dimethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289336.png)
![ethyl 3-[(5-chloro-2-methoxyphenyl)carbamoyl]-2-{[(4-methylphenyl)carbonyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289337.png)
![6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289338.png)
![ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(4-fluorobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289341.png)
![ethyl 3-[(2,5-dimethoxyphenyl)carbamoyl]-2-{[(4-fluorophenyl)carbonyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289342.png)
![Methyl 4-{[(6-tert-butyl-2-{[(4-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]amino}benzoate](/img/structure/B289343.png)
![6-tert-butyl-N-(2,5-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289345.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289346.png)
![Methyl 4-[({2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289347.png)